Cyclohexene-d10

説明

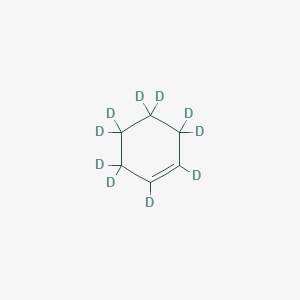

Structure

3D Structure

特性

IUPAC Name |

1,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10/c1-2-4-6-5-3-1/h1-2H,3-6H2/i1D,2D,3D2,4D2,5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGCIXCUEYOPUTN-KYJNQUCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC=CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583823 | |

| Record name | (~2~H_10_)Cyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16035-50-0 | |

| Record name | (~2~H_10_)Cyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16035-50-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Cyclohexene D10

Deuterium (B1214612) Exchange Reactions for Perdeuteration

Perdeuteration, the substitution of all hydrogen atoms in a molecule with deuterium, requires robust catalytic systems capable of activating C-H bonds throughout the cyclohexene (B86901) structure. Transition metal catalysts are central to these methodologies, facilitating the exchange of hydrogen for deuterium from an isotopic source, typically deuterium oxide (D₂O). oup.com

Rhodium-Catalyzed Hydrogen/Deuterium Exchange Protocols

Rhodium catalysts have been effectively employed for the complete deuteration of cyclohexene. A scalable method utilizes rhodium(III) chloride (RhCl₃) to facilitate the H/D exchange. While some rhodium catalysts, such as tris(triphenylphosphine)chlororhodium(I), are known to cleanly add two deuterium atoms across the double bond of cyclohexene without significant H-D scrambling, specific protocols have been developed for exhaustive exchange. cdnsciencepub.com A patented procedure outlines the use of RhCl₃ in a deuterated solvent to achieve perdeuteration. In other applications, rhodium nanoparticles generated in situ from a rhodium dimer precursor have proven effective for catalyzing both C(sp²)–H and C(sp³)–H activation, enabling extensive deuteration under a D₂ gas atmosphere. acs.org

A typical protocol for rhodium-catalyzed perdeuteration is summarized below:

Table 1: Rhodium-Catalyzed H/D Exchange for Cyclohexene-d10 Synthesis| Parameter | Condition |

|---|---|

| Substrate | Cyclohexene (C₆H₁₀) |

| Catalyst | Rhodium(III) chloride (RhCl₃) |

| Catalyst Loading | 0.5–1.0 mol% |

| Deuterium Source | Deuterium oxide (D₂O) or Deuterated ethanol (B145695) (C₂D₅OD) |

| Atmosphere | 1–5 atm D₂ gas |

| Temperature | 25–50°C |

| Reaction Time | 12–24 hours |

Data sourced from patent information.

Ruthenium-Catalyzed Deuteration under Microwave Irradiation

An efficient and rapid method for the preparation of fully deuterium-labeled cyclohexene involves a ruthenium catalyst under microwave irradiation. oup.comsemanticscholar.orgoup.com This approach is highly effective, using deuterium oxide (D₂O) as the isotopic source. oup.com The reaction mechanism is believed to proceed through a repetitive cycle of hydroruthenation and β-elimination. oup.comoup.com

A key advantage of this method is the avoidance of side reactions that plague other techniques. For instance, acid-catalyzed H/D exchange of cyclohexene at high temperatures is known to cause skeletal rearrangement, yielding 1-methylcyclopentene-d10 as a major byproduct. oup.com Other transition metal-catalyzed methods often lead to dehydrogenation, forming benzene (B151609) as a stable aromatic product. oup.com The microwave-assisted ruthenium-catalyzed reaction circumvents these issues, providing a direct and clean pathway to this compound. oup.com The efficiency of deuterium incorporation is dependent on the molar ratio of D₂O to cyclohexene, with a larger excess of D₂O leading to higher deuteration levels. oup.com

The combination of microwave heating and water as a solvent aligns with principles of green chemistry, offering reduced reaction times and lower energy consumption compared to conventional heating. researchgate.net

Table 2: Ruthenium-Catalyzed Microwave-Assisted Deuteration

| Parameter | Condition |

|---|---|

| Catalyst | Ruthenium-based (e.g., RuCl₂(PPh₃)₃) |

| Heating | Microwave Irradiation |

| Deuterium Source | Deuterium Oxide (D₂O) |

| Key Advantage | Avoids skeletal rearrangement and aromatization to benzene. oup.com |

| Mechanism | Repetition of hydroruthenation and β-elimination. oup.comoup.com |

This table summarizes findings on the efficient synthesis of this compound. oup.comoup.com

Heterogeneous Catalysis for Efficient Deuterium Incorporation

Heterogeneous catalysts, particularly platinum group metals supported on carbon, are instrumental in H/D exchange reactions due to their high activity and ease of separation from the reaction mixture. jst.go.jpresearchgate.net These systems are widely used for deuterating a variety of organic compounds. researchgate.net

Palladium (Pd) and Platinum (Pt) supported on activated carbon (Pd/C and Pt/C) are standard catalysts for deuteration. jst.go.jpresearchgate.net Studies on the exchange reaction between cyclohexane (B81311) and deuterium over metal films, including palladium and platinum, revealed that the process involves multiple exchanges via repeated second-point adsorption. royalsocietypublishing.org For cyclic molecules like cyclohexane, it was observed that half of the hydrogen atoms are exchanged readily. The exchange of the remaining hydrogens requires a higher activation energy, which is necessary for the molecule to "turn over" on the catalyst surface, exposing the other face for reaction. royalsocietypublishing.org

While both catalysts are effective, they can exhibit different characteristics. Pt/C often shows a high affinity for aromatic nuclei. researchgate.net In some applications, a synergistic effect is observed when using a mixed catalyst of both Pd/C and Pt/C, leading to more complete H/D exchange, even at sterically hindered positions where individual catalysts show lower efficiency. researchgate.net

A crucial factor in the efficiency of heterogeneous H/D exchange reactions is the activation of the metal catalyst. It has been found that hydrogen gas (H₂) acts as a key activator for platinum group metals on carbon. jst.go.jpsci-hub.se Introducing a small amount of H₂ gas can significantly facilitate the H/D exchange reaction in D₂O, allowing the process to occur under milder conditions, such as lower temperatures and shorter reaction times. jst.go.jp

An alternative, hydrogen gas-free approach involves the in situ generation of H₂. sci-hub.sesci-hub.seutuvolter.fi In this system, a secondary alcohol like isopropyl alcohol is used as a co-solvent with D₂O. sci-hub.sesci-hub.se The Pt/C catalyst facilitates the dehydrogenation of the isopropyl alcohol to generate acetone (B3395972) and a small amount of hydrogen gas directly in the reaction vessel. sci-hub.seutuvolter.fi This in situ-generated hydrogen then activates the platinum catalyst, which proceeds to catalyze the H/D exchange between the substrate and D₂O. sci-hub.sesci-hub.seutuvolter.fi This method is considered safer from a process chemistry perspective as it avoids the handling of extraneous hydrogen gas. sci-hub.seresearchgate.net

Stereoselective and Regioselective Deuteration Strategies

While the methods described above are designed for perdeuteration, other advanced strategies focus on the precise placement of deuterium atoms at specific positions within the cyclohexene ring. Such stereoselectively and regioselectively deuterated molecules are invaluable for detailed mechanistic and pharmacokinetic studies. nih.gov

A highly sophisticated method for preparing a wide array of specific cyclohexene isotopologues and stereoisotopomers has been developed using a tungsten complex as a template. nih.gov This strategy involves a four-step conversion of benzene to cyclohexene while it is bound to a {WTp(NO)(PMe₃)} fragment. nih.gov The metal complex facilitates highly controlled and selective additions of protons/deuterons and hydrides/deuterides. nih.gov

By systematically choosing between proteated (H⁺, H⁻) and deuterated (D⁺, D⁻) reagents at different steps of the synthesis, it is possible to control the exact location and stereochemistry of deuterium incorporation on the cyclohexene ring. nih.gov This approach allows for the synthesis of ten different isotopologues (d0-d4; d6-d10) and a total of 52 unique stereoisotopomers of cyclohexene. nih.govresearchgate.net The isotopic and stereoisotopic purity of the products can be precisely determined using advanced techniques like molecular rotational resonance (MRR) spectroscopy, which confirms the high selectivity of the synthetic pathways. nih.govresearchgate.net This methodology provides unprecedented control, enabling the creation of deuterated building blocks for pharmaceutical research where the location of deuterium can significantly impact a drug's metabolic profile. nih.govresearchgate.net

Conversion from Benzene via Organometallic Intermediates (e.g., Tungsten Complexes)

A state-of-the-art method for preparing this compound and its isotopologues involves the dearomatization of benzene through coordination with an organometallic complex. fishersci.canih.govwikipedia.org A key example is the use of a tungsten complex, {WTp(NO)(PMe3)}, which can be prepared on a multi-gram scale. wikipedia.org

The synthesis is a four-step process that converts benzene into cyclohexene while it remains bound to the tungsten center. fishersci.cawikipedia.org This binding activates the otherwise stable benzene ring, making it susceptible to sequential additions of two protons and two hydrides. fishersci.ca The process begins with the coordination of benzene to the tungsten complex, forming an η²-benzene complex. wikipedia.org This intermediate is highly nucleophilic and undergoes regio- and stereoselective additions. wikipedia.org The resulting η²-cyclohexene complex can then be treated to release the free deuterated cyclohexene molecule. wikipedia.org This organometallic-mediated approach provides a significant advantage over traditional methods, which often lead to mixtures of products and lack selectivity. nih.gov

Control of Deuterated Positions on the Cyclohexene Ring

A principal advantage of the tungsten-complex methodology is the precise control it offers over the placement of deuterium atoms on the cyclohexene ring. nih.govepa.gov This control is achieved by the strategic use of deuterated and proteated reagents during the four-step reduction of the bound benzene ring. fishersci.cawikipedia.orginvivochem.cn

The sequential addition of acid (providing H⁺ or D⁺) and a hydride source (providing H⁻ or D⁻) allows for the specific incorporation of deuterium at desired positions. fishersci.canih.gov By choosing the appropriate combination of deuterated and non-deuterated reagents at each of the four addition steps, researchers can synthesize a wide array of cyclohexene isotopologues with specific deuteration patterns. fishersci.cawikipedia.org For instance, starting with benzene (d0), one can selectively prepare d1, d2, d3, or d4 isotopologues. fishersci.cawikipedia.org Similarly, starting with fully deuterated benzene (d6), it is possible to create d6, d7, d8, d9, and d10 isotopologues of cyclohexene. fishersci.cawikipedia.org This level of control is exceptionally difficult to achieve with other methods, such as catalytic H/D exchange reactions, which can suffer from a lack of selectivity or lead to undesired side products like benzene.

Preparation of Discrete Stereoisotopomers

Beyond controlling the location of deuterium, the tungsten-based synthesis provides remarkable control over the stereochemistry of the product, enabling the preparation of discrete stereoisotopomers. fishersci.canih.govwikipedia.org Stereoisotopomers are molecules that have the same isotopic composition but differ in the three-dimensional arrangement of the isotopes.

The additions of protons and hydrides to the tungsten-bound benzene and its intermediates occur with high stereoselectivity. wikipedia.org This allows for the synthesis of specific cis and trans isomers of deuterated cyclohexene. wikipedia.org Research has demonstrated that this methodology can produce a total of 52 unique stereoisotopomers of cyclohexene across ten different isotopologues (d0-d4, d6-d10). fishersci.cawikipedia.orgnih.gov Furthermore, because the tungsten dearomatization agent can be prepared in an enantioenriched form, it is possible to synthesize specific enantiomers of chiral deuterated cyclohexenes. wikipedia.org The ability to generate specific, stereochemically pure isotopomers is invaluable for detailed mechanistic and pharmacokinetic studies where the exact spatial position of deuterium can significantly influence a molecule's behavior. fishersci.cainvivochem.cnnih.gov

Research Findings on Tungsten-Mediated this compound Synthesis

| Finding | Description | Reference |

| Synthetic Pathway | A four-step conversion of benzene to cyclohexene is facilitated by binding to a {WTp(NO)(PMe3)} tungsten complex. | fishersci.cawikipedia.org |

| Deuteration Control | Precise positioning of deuterium atoms is achieved by using combinations of deuterated (D⁺, D⁻) and proteated (H⁺, H⁻) acid and hydride reagents at each step. | fishersci.cawikipedia.orgepa.gov |

| Isotopologue Diversity | The method allows for the synthesis of ten different isotopologues, including d0-d4 and d6-d10 versions of cyclohexene. | fishersci.cawikipedia.org |

| Stereoisotopomer Access | A total of 52 unique stereoisotopomers can be prepared due to the high stereoselectivity of the reaction steps. | fishersci.cawikipedia.org |

| Enantioselective Potential | Use of an enantioenriched tungsten complex allows for the synthesis of enantioenriched and enantiopure deuterated cyclohexene stereoisomers. | wikipedia.org |

| Product Release | The final deuterated cyclohexene product is released from the tungsten complex via oxidative decomplexation. | wikipedia.org |

Advanced Spectroscopic and Analytical Characterization Techniques for Cyclohexene D10

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and dynamic analysis of Cyclohexene-d10 and its derivatives. The presence of deuterium (B1214612) significantly alters the NMR spectra compared to the protonated analog, providing a clear window into molecular behavior.

¹H NMR for Monitoring Proton Signal Reduction in Labeled Copolymers

In the synthesis of copolymers, incorporating this compound allows for the use of ¹H NMR to monitor the reaction progress and confirm the structure of the resulting polymer. For instance, in alternating ring-opening metathesis polymerization (AROMP), the copolymerization of a non-deuterated monomer with this compound results in a polymer with a predictable absence of certain proton signals.

One study demonstrated that the ¹H NMR analysis of a copolymer formed from a bicyclo[4.2.0]octene-derived monomer and this compound showed a complete disappearance of specific olefinic proton resonances that would have been present if a non-deuterated cyclohexene (B86901) had been used. acs.org This loss of signal confirms a rigorously alternating AB linear structure and indicates the absence of undesirable side reactions like backbiting. acs.org The integration of the remaining proton signals against a known internal standard or end-group can be used to determine the polymer length. acs.org

²H NMR for Product Analysis and Isotopic Distribution

Deuterium (²H) NMR spectroscopy is a direct method for observing the fate of the deuterium labels in a reaction. It is particularly useful for product analysis and determining the isotopic distribution in the resulting molecules. magritek.com In studies of olefin oxidation, for example, the reaction of this compound with an oxidizing agent can be monitored using ²H NMR to identify the deuterated products. rsc.org

A notable study on the oxidation of this compound by a manganese(IV)-oxo complex utilized ²H NMR to analyze the reaction products. The resulting spectrum clearly showed peaks corresponding to the unreacted this compound and the product, cyclohexene oxide-d10. rsc.orgresearchgate.net This allows for unambiguous product identification and can provide quantitative information about the conversion and the distribution of the deuterium isotopes in the product. researchgate.net The chemical shift range in ²H NMR is similar to that of ¹H NMR, although the signals are naturally broader. magritek.com

Applications in Studying Molecular Interactions and Dynamics

The substitution of hydrogen with deuterium in this compound makes it an excellent probe for studying molecular interactions and dynamics. NMR techniques, including dynamic NMR (DNMR), can detect conformational changes in deuterated cyclohexane (B81311) derivatives by monitoring how the spectral lineshapes change with temperature. The different magnetic properties of deuterium compared to hydrogen can simplify complex spectra and reduce background noise, facilitating a more detailed investigation of molecular interactions.

NMR spectroscopy, in a broader sense, is a powerful tool for investigating molecular interactions, such as those between a ligand and a receptor. nih.govmdpi.com By observing changes in the NMR spectrum upon binding, information about the binding site and the conformation of the bound molecule can be obtained. While specific studies focusing solely on this compound in this context are not prevalent, the principles of using isotope-labeled compounds apply.

¹³C NMR for Isotopic Shifting and Regiochemistry Confirmation

¹³C NMR spectroscopy is a valuable tool for confirming the regiochemistry of reaction products derived from deuterated compounds like this compound. The introduction of a deuterium atom causes a small but measurable shift in the resonance of the attached carbon and often adjacent carbons, an effect known as an isotopic shift. osti.govnih.gov

In a study involving the synthesis of various deuterated isotopomers of cyclohexene, ¹³C NMR was used to confirm the expected regiochemistry. The introduction of a single deuterium atom into the cyclohexene ring breaks its symmetry, allowing for the distinction of all six carbon atoms in the ¹³C NMR spectrum due to isotopic shifting. osti.govnih.gov This technique provides definitive evidence of the position of the deuterium label, which is crucial for understanding reaction mechanisms. Research on deuterated cyclohexanes has shown that differences in ¹³C, ²H coupling constants and ²H-induced ¹³C isotope shifts can be measured and are influenced by both intrinsic and thermodynamic effects. rsc.org

Mass Spectrometry (MS) for Isotopic Purity and Product Identification

Mass spectrometry is a critical technique for the analysis of this compound, primarily for confirming its isotopic purity and for identifying products in reaction mixtures. The significant mass difference between hydrogen and deuterium makes MS a highly sensitive method for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for analyzing complex reaction mixtures. thermofisher.comhidenanalytical.com In studies involving this compound, GC-MS is frequently used to separate and identify the various organic products formed. rsc.org

For example, in the study of cyclohexene oxidation by manganese(IV)-oxo complexes, the reaction mixtures were analyzed by GC-MS to identify the organic products. rsc.org The gas chromatograph separates the components of the mixture based on their boiling points and polarity, and the mass spectrometer then provides a mass spectrum for each component as it elutes from the column. thermofisher.com This allows for the identification of products such as cyclohexene oxide, cyclohexenol, and cyclohexenone. rsc.orgresearchgate.net The use of this compound provides a distinct mass signature for the products, aiding in their identification and in mechanistic studies. rsc.org The isotopic purity of this compound itself can be confirmed by high-resolution mass spectrometry (HRMS), which should show a molecular ion peak corresponding to its higher mass compared to non-deuterated cyclohexene. osti.gov

| Technique | Application for this compound | Key Findings |

| ¹H NMR | Monitoring proton signal reduction in labeled copolymers. | Confirms alternating structure in copolymers by observing the complete loss of specific proton signals. acs.org |

| ²H NMR | Product analysis and isotopic distribution. | Allows for direct observation and identification of deuterated products like cyclohexene oxide-d10. rsc.orgresearchgate.net |

| ¹³C NMR | Isotopic shifting and regiochemistry confirmation. | The isotopic shift caused by deuterium allows for the confirmation of the position of the label and the regiochemistry of products. osti.govnih.gov |

| GC-MS | Analysis of complex reaction mixtures. | Separates and identifies products in reactions such as oxidation, with the mass difference confirming the presence of deuterium. rsc.orgresearchgate.net |

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for verifying the isotopic purity of this compound. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, which allows for the differentiation between the deuterated compound and its non-deuterated counterpart, as well as partially deuterated isotopologues.

The theoretical molecular weight of non-deuterated cyclohexene (C₆H₁₀) is approximately 82.14 g/mol , while that of this compound (C₆D₁₀) is about 92.21 g/mol . fishersci.ca An HRMS analysis of a pure this compound sample should prominently display a molecular ion peak at a mass-to-charge ratio (m/z) of approximately 92.21. The absence or minimal presence of a peak at m/z 82 confirms that the sample is not contaminated with the non-deuterated standard.

In practice, researchers assess the isotopic enrichment by examining the molecular ion region of the spectrum. The relative intensities of the peaks corresponding to C₆D₁₀ and any remaining C₆HD₉, C₆H₂D₈, etc., are used to calculate the atom percent of deuterium. For instance, a sample with 98 atom % D indicates a high level of deuterium incorporation. fishersci.ca Research has demonstrated that for various cyclohexene isotopologues, isotopic purity can be estimated to be greater than 90% using HRMS. guidechem.com

Table 1: HRMS Data for Cyclohexene and this compound This table is interactive and based on theoretical and observed data.

| Compound | Molecular Formula | Theoretical m/z (Molecular Ion) | Key Differentiator |

|---|---|---|---|

| Cyclohexene | C₆H₁₀ | ~82.14 | Base peak for non-deuterated species. |

| This compound | C₆D₁₀ | ~92.21 | Primary peak for fully deuterated species. fishersci.ca |

Electrospray Ionization Mass Analysis (ESI-MS) of Derivatized Forms

Electrospray Ionization (ESI) is a soft ionization technique suitable for analyzing large or thermally fragile molecules. However, nonpolar compounds like cyclohexene and its deuterated analogue are not readily ionized by ESI. To overcome this limitation, derivatization is employed to convert the neutral, nonpolar analyte into an "electrospray-active" species that can be easily charged. nih.govnist.gov

A key strategy involves attaching a pre-charged group or a group that is easily ionizable (e.g., through protonation or deprotonation) to the molecule of interest. epa.gov For alkenes, this can involve reactions that add an ionic or ionizable functional group across the double bond. nih.gov

In a specific application, the isotopic purity of various cyclohexene isotopologues, including d10, bound as ligands to a tungsten complex was determined using ESI-MS. guidechem.comcenmed.com To make the complex suitable for ESI analysis, it was derivatized through methylation to create a stable cation. guidechem.comcenmed.com This method highlights how derivatization enables the use of ESI-MS for the characterization of organometallic complexes containing this compound, providing crucial data on isotopic incorporation. guidechem.comcenmed.com

Atmospheric Pressure Ionization Mass Spectrometry (API-MS) in Gas-Phase Studies

Atmospheric Pressure Ionization Mass Spectrometry (API-MS) is a highly sensitive method used for real-time monitoring of gas-phase reactions. It has been instrumental in studying the atmospheric chemistry of volatile organic compounds, including cyclohexene and this compound. nih.govnist.gov

In studies investigating the ozonolysis of this compound, API-MS was used to identify the reaction products in real-time. nih.gov To differentiate the products of the ozone reaction from those formed via subsequent reactions with hydroxyl (OH) radicals, a scavenger such as cyclohexane-d12 (B167423) was added to the system. nih.gov

The API-MS analysis of the gas-phase reaction of ozone with this compound revealed several deuterated product ions. For example, an ion peak at m/z 125 was attributed to deuterated adipaldehyde, the analogue of the m/z 115 peak seen in the non-deuterated cyclohexene reaction. nih.gov Further analysis using tandem mass spectrometry (API-MS/MS) on product ions at m/z 141 (from the this compound reaction) and m/z 131 (from the cyclohexene reaction) confirmed they were analogous products by comparing their fragmentation patterns. nih.gov The fragmentation of the m/z 141 ion showed characteristic losses corresponding to deuterated species (e.g., HDO+CO and HDO+D₂O+CO), confirming the structure of the secondary ozonide product. nih.gov

Table 2: Key Ion Peaks in API-MS of Cyclohexene and this compound Ozonolysis This table is interactive and based on published research findings.

| Reactant | Scavenger | Product Ion (m/z) | Inferred Product | Source |

|---|---|---|---|---|

| Cyclohexene | Cyclohexane | 115 | Adipaldehyde | nih.gov |

| Cyclohexene | Cyclohexane | 131 | Secondary Ozonide | nih.gov |

| This compound | Cyclohexane-d12 | 125 | Deuterated Adipaldehyde | nih.gov |

| This compound | Cyclohexane-d12 | 141 | Deuterated Secondary Ozonide | nih.gov |

Vibrational Spectroscopy for Conformational Analysis

Vibrational spectroscopy, encompassing techniques like infrared (IR) and Raman spectroscopy, provides profound insights into the conformational landscape of molecules by probing their vibrational modes. For cyclic molecules like this compound, these methods are essential for understanding the low-energy motions that define their three-dimensional structure.

Far-Infrared Spectroscopy for Ring-Bending and Ring-Twisting Vibrations

The conformation of the cyclohexene ring is not planar but exists in puckered forms. The transitions between these conformations are associated with low-frequency vibrations, specifically ring-bending and ring-twisting modes. These vibrations occur in the far-infrared region of the electromagnetic spectrum (typically below 400 cm⁻¹). nih.gov

Far-infrared spectroscopy has been successfully applied to study this compound and other isotopomers. nih.govamericanelements.com The analysis of the far-IR spectrum allows for the observation of numerous transition frequencies. These transitions correspond to quantum jumps in the ring-bending and ring-twisting vibrational states, as well as their combinations. For cyclohexene and its isotopomers, including d10, over one hundred such transitions have been observed and assigned. nih.gov This wealth of detailed data is fundamental for constructing an accurate model of the molecule's conformational dynamics.

Determination of Two-Dimensional Vibrational Potential Energy Surfaces

A potential energy surface (PES) is a mathematical or graphical representation of a molecule's energy as a function of its geometric coordinates. nih.gov For cyclohexene, the most important low-energy motions are the ring-bending and ring-twisting vibrations. Therefore, a two-dimensional (2D) PES is often constructed to describe the molecule's conformational energy landscape in terms of these two specific coordinates. nih.gov

The extensive data obtained from the far-infrared spectra of this compound and its other isotopomers are used to empirically determine this 2D-PES. nih.gov By fitting the observed vibrational transition frequencies to a theoretical model, a quantitative potential energy function can be derived. For cyclohexene, this analysis has yielded a detailed surface that defines its conformational behavior. nih.gov

The resulting potential energy surface for cyclohexene shows that its most stable conformation is a twisted form, which lies at an energy minimum. The planar conformation represents a high-energy barrier. The PES also describes a bent form which corresponds to a saddle point on the energy surface, lying energetically between the twisted minimum and the planar maximum. nih.gov The analysis for cyclohexene, derived from data including the d10 isotopomer, resulted in the following potential energy function:

V(cm⁻¹) = (3.25 x 10⁴)χ⁴ - (1.19 x 10⁴)χ² + (2.18 x 10⁴)τ⁴ - (2.02 x 10⁴)τ² + (1.53 x 10⁵)χ²τ²

where χ represents the bending coordinate and τ represents the twisting coordinate. nih.gov This surface provides critical values for the energy barriers between different conformations, which are essential for understanding the molecule's flexibility and dynamic behavior.

Reaction Mechanism Studies Involving Cyclohexene D10

Kinetic Isotope Effects (KIE) in Elucidating Reaction Pathways

The kinetic isotope effect is a powerful diagnostic tool for determining reaction mechanisms, especially for identifying the rate-determining step. libretexts.org It is defined as the ratio of the rate constant of the reaction with the light isotope (kH) to the rate constant with the heavy isotope (kD). wikipedia.org A primary KIE is observed when the bond to the isotopically substituted atom is broken in the rate-limiting step of the reaction. libretexts.org Because the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, it requires more energy to break, resulting in a slower reaction rate and a kH/kD ratio significantly greater than 1. wikipedia.org The use of Cyclohexene-d10, where all ten hydrogen atoms are replaced by deuterium (B1214612), allows for the precise measurement of these effects to unravel complex reaction pathways.

Primary Kinetic Isotope Effects in Hydrogen/Deuterium Shift Reactions

In reactions where a hydrogen atom is transferred in the rate-determining step, a large primary KIE is expected. The magnitude of this effect provides insight into the transition state of the reaction. Studies involving this compound have demonstrated significant KIEs in reactions involving the abstraction of an allylic hydrogen atom.

KIE in Oxygen Atom Transfer (OAT) vs. Hydrogen Atom Transfer (HAT) Processes

Cyclohexene (B86901) presents two primary sites for oxidative attack: the C=C double bond and the allylic C-H bonds. High-valent metal-oxo complexes can react via two competing pathways: Oxygen Atom Transfer (OAT) to the double bond, resulting in an epoxide, or Hydrogen Atom Transfer (HAT) from an allylic position, leading to hydroxylated products. researchgate.netrsc.org this compound is instrumental in distinguishing between these pathways.

The KIE provides a clear distinction:

Oxygen Atom Transfer (OAT): In the epoxidation pathway, the C-H (or C-D) bonds are not involved in the rate-limiting step. Consequently, the KIE (kH/kD) is expected to be approximately 1.0. researchgate.netresearchgate.net This has been confirmed in various studies, including the oxidation of cyclohexene by vanadium-oxo porphyrin complexes and certain iron(IV)-oxo and manganese(IV)-oxo complexes, where KIE values of 1.0 were measured for the formation of cyclohexene oxide. researchgate.netresearchgate.netgdut.edu.cn

Hydrogen Atom Transfer (HAT): In the allylic hydroxylation pathway, a C-H (or C-D) bond is broken in the rate-determining step. This results in a large primary KIE. For example, a KIE of 41 was observed in the oxidation of cyclohexene by a heme iron(IV)-oxo complex that selectively cleaves the allylic C-H bond. researchgate.net

This differential KIE allows researchers to probe the chemoselectivity of various catalysts. In the oxidation of cyclohexene by nonheme manganese(IV)-oxo complexes, the reaction favors C-H bond activation. However, when this compound is used, the stronger C-D bond suppresses the HAT pathway, and the reaction predominantly yields the epoxide product via the OAT pathway. acs.orgnih.gov

Table 1: Kinetic Isotope Effects in Competing Oxidation Pathways of Cyclohexene

| Reaction Pathway | Product | Bond Broken in Rate-Limiting Step | Typical KIE (kH/kD) | Reference |

|---|---|---|---|---|

| Oxygen Atom Transfer (OAT) | Cyclohexene oxide | None (C=C bond attack) | ~ 1.0 | researchgate.netresearchgate.netgdut.edu.cn |

| Hydrogen Atom Transfer (HAT) | 2-Cyclohexen-1-ol (B1581600) | Allylic C-H bond | 41 | researchgate.net |

Temperature Dependence of KIE and Its Mechanistic Implications

The study of KIE at different temperatures can reveal deeper mechanistic details, including the potential for quantum tunneling. In the oxidation of cyclohexene by a high-valent iron(IV)-oxo porphyrin π-cation radical complex, a fascinating switch in reaction pathway was observed depending on the temperature. researchgate.netresearchgate.net

At higher temperatures (e.g., 213–233 K), the epoxidation (OAT) pathway was preferred. As the temperature was lowered (e.g., 193–213 K), the allylic hydroxylation (HAT) pathway became dominant. researchgate.net Critically, the KIE for the hydroxylation reaction increased as the temperature decreased. researchgate.net In contrast, the KIE for the epoxidation of cyclohexene remained 1.0 regardless of the temperature, as the rate constants for the epoxidation of cyclohexene and this compound were virtually identical across the tested range. researchgate.netresearchgate.net This temperature-dependent switchover highlights a scenario where two pathways with very similar free energy barriers can be selectively favored by simply adjusting the reaction temperature. researchgate.netacs.org

Tunneling Effects in Hydrogen Atom Abstraction

The significant increase in the KIE for hydroxylation at lower temperatures points towards a quantum mechanical tunneling effect. researchgate.net Tunneling occurs when a particle, such as a hydrogen atom, passes through an activation barrier rather than going over it. This phenomenon is much more significant for the lighter hydrogen atom than for deuterium. arxiv.org

In the oxidation of cyclohexene by an iron(IV)-oxo complex, the temperature dependence of the rate constant for the C-H hydroxylation pathway strongly suggests a significant tunneling effect in the abstraction of the allylic hydrogen atoms. researchgate.net When this compound was used instead, the epoxidation pathway was dominant regardless of the reaction temperature. researchgate.net This leads to the proposal that the tunneling effect is the determining factor for the switch from the C=C epoxidation pathway to the C-H hydroxylation pathway as the temperature is decreased. researchgate.net Abnormally large KIE values, often greater than 10 at room temperature, are considered strong evidence for a significant contribution from quantum mechanical tunneling in proton transfer reactions. snnu.edu.cn While tunneling is often associated with very low temperatures, it can play a role in reactions at or near room temperature, especially when hydrogen transfer is involved. arxiv.org

Oxidative Reaction Mechanisms

This compound is a key substrate for investigating the mechanisms of olefin oxidation, particularly by biologically inspired metal-oxo complexes. These studies aim to understand how catalysts control the selectivity between attacking the C=C double bond versus the allylic C-H bonds. researchgate.netrsc.org

Olefin Oxidation by High-Valent Metal-Oxo Complexes

High-valent metal-oxo species are potent oxidants known to perform both OAT and HAT reactions. rsc.org The choice of pathway depends on factors like the metal, the supporting ligands, the presence of additives, and the substrate's bond dissociation energies. acs.orgnih.gov

Manganese-Oxo Complexes: Studies on nonheme manganese(IV)-oxo complexes reveal a delicate balance between OAT and HAT pathways. In the oxidation of cyclohexene, these complexes often prefer to activate the C-H bond. acs.orgnih.gov However, the addition of triflic acid (HOTf) can switch the preference to C=C epoxidation. acs.orgnih.gov The use of this compound provides crucial evidence for this mechanism; the deuterated substrate disfavors the HAT pathway due to the higher C-D bond energy, leading to epoxidation as the predominant reaction. acs.orgnih.gov The steric and electronic properties of the ligands supporting the Mn(IV)-oxo unit also play a critical role in determining the chemoselectivity between epoxidation and allylic oxidation products. rsc.org

Iron-Oxo Complexes: Iron-oxo complexes, which are models for enzymes like cytochrome P450, also exhibit this competitive reactivity. A study using two different heme compound II models demonstrated how the porphyrin ligand influences the reaction pathway. An electron-deficient iron(IV)-oxo complex oxidized cyclohexene at the allylic C-H bonds, yielding 2-cyclohexen-1-ol with a large KIE of 41. researchgate.net In contrast, a model with an electron-rich porphyrin favored epoxidation, producing cyclohexene oxide with a KIE of 1. researchgate.net This highlights how subtle electronic tuning of the catalyst can completely switch the reaction mechanism. Furthermore, the reaction of an iron(IV)-oxo porphyrin π-cation radical with cyclohexene and this compound was instrumental in identifying the temperature-dependent pathway switchover and the role of quantum tunneling. researchgate.net

Table 2: Summary of this compound Oxidation by Metal-Oxo Complexes

| Catalyst System | Pathway Favored with Cyclohexene | Pathway Favored with this compound | Key Mechanistic Insight | Reference |

|---|---|---|---|---|

| Mn(IV)-oxo | C-H Activation (HAT) | C=C Epoxidation (OAT) | KIE suppresses HAT, revealing competitive nature. | acs.orgnih.gov |

| Mn(IV)-oxo + HOTf | C=C Epoxidation (OAT) | C=C Epoxidation (OAT) | Acid additive shifts selectivity to OAT. | acs.orgnih.gov |

| Fe(IV)-oxo (electron-deficient) | C-H Activation (HAT) | C-H Activation (HAT) | Ligand electronics control selectivity (KIE=41). | researchgate.net |

| Fe(IV)-oxo (electron-rich) | C=C Epoxidation (OAT) | C=C Epoxidation (OAT) | Ligand electronics control selectivity (KIE=1.0). | researchgate.net |

| Fe(IV)-oxo (at low temp) | C-H Activation (HAT) | C=C Epoxidation (OAT) | Evidence for quantum tunneling in HAT pathway. | researchgate.net |

Ozonolysis Mechanisms and Product Formation

The ozonolysis of alkenes is a significant atmospheric process that contributes to the formation of secondary organic aerosols and oxidants like the hydroxyl radical (OH). Cyclohexene is often used as a model compound for cyclic monoterpenes in these studies. acs.orgresearchgate.net The use of this compound has provided crucial insights into the complex mechanisms of ozonolysis, particularly the behavior of Criegee intermediates and the formation of various products. acs.orgresearchgate.net

The initial step in the ozonolysis of cyclohexene is the formation of a primary ozonide, which rapidly decomposes to form a Criegee intermediate (CI). acs.orgresearchgate.net This CI is highly energetic and can undergo several unimolecular reactions. acs.orgpnas.org In the case of cyclohexene, the CI is not expected to be a stabilized Criegee intermediate (sCI) but rather promptly isomerizes to a vinylhydroperoxide (VHP). acs.org

Studies with this compound have been instrumental in understanding the subsequent isomerization pathways. The hydrogen (or deuterium) shift reactions that lead to the formation of highly oxygenated multifunctional products (HOMs) are significantly slowed down when deuterium is present due to the primary kinetic isotope effect. acs.orgresearchgate.net Transition state theory calculations have indicated that deuteration can decrease the rate coefficients of these H-shift reactions by a factor of 30 or more. acs.org This slowing of the isomerization allows for other reaction pathways, such as dimerization, to become more competitive. acs.org The use of deuterated Criegee intermediates has also demonstrated the importance of quantum mechanical tunneling in the hydrogen-atom transfer step that releases hydroxyl radicals. pnas.org

As mentioned, the Criegee intermediate formed from cyclohexene ozonolysis is expected to rapidly isomerize to a vinylhydroperoxide (VHP). acs.orguni-koeln.de This VHP is itself a reactive intermediate and is susceptible to dissociation, primarily through the cleavage of the O-O bond to produce a hydroxyl radical (OH) and an oxygenated organic radical. acs.orgnih.gov

The use of this compound affects this pathway by altering the rates of competing isomerization reactions of the initial Criegee intermediate. acs.org By slowing down intramolecular H/D-shift reactions, deuteration can influence the yield and distribution of the final products that originate from the VHP pathway. acs.orgresearchgate.net

The ozonolysis of alkenes is a major non-photolytic source of OH radicals in the atmosphere. pnas.org The formation of OH radicals from cyclohexene ozonolysis proceeds through the isomerization of the Criegee intermediate to a VHP, followed by the scission of the O-O bond. acs.org

Elucidation of Highly Oxidized Multifunctional Products

The use of fully deuterated cyclohexene (this compound) has been instrumental in understanding the formation pathways of highly oxidized multifunctional organic molecules (HOMs), which are significant in atmospheric chemistry. uni-koeln.deresearchgate.net Studies involving the ozonolysis of this compound provide direct evidence for the mechanisms governing the oxidation of volatile organic compounds.

Research comparing the ozonolysis of standard cyclohexene (C₆H₁₀) with this compound (C₆D₁₀) has shown that deuteration significantly alters the outcome of the reaction. researchgate.net The ozonolysis of this compound leads to a product distribution that is less oxidized and has a substantially lower yield of HOMs. researchgate.netresearchgate.net In fact, the HOM yield from C₆D₁₀ was found to be approximately 100 times lower than that from C₆H₁₀. researchgate.net This pronounced difference is attributed to a kinetic isotope effect. researchgate.net The formation of HOMs proceeds through a mechanism of peroxy radical (RO₂) autoxidation, which involves sequential intramolecular hydrogen shift (H-shift) reactions. researchgate.net The substitution of hydrogen with heavier deuterium atoms slows these critical H-shift steps, thereby suppressing the formation of highly oxygenated products. researchgate.net

These findings, derived from experiments using flow tube reactors coupled with advanced mass spectrometry, strongly support the proposed autoxidation mechanism. uni-koeln.deresearchgate.net The investigation of this compound ozonolysis has thus provided a consistent picture of HOM formation, advancing through RO₂ isomerization via intramolecular hydrogen shifts followed by sequential O₂ additions. researchgate.net Specific identified products from the reaction of ozone with this compound include pentanal-d10. researchgate.netca.gov

Table 1: Comparative Findings in the Ozonolysis of Cyclohexene vs. This compound

| Feature | Cyclohexene (C₆H₁₀) | This compound (C₆D₁₀) | Significance |

|---|---|---|---|

| HOM Yield | (4.5 ± 3.8)% researchgate.net | ~100 times lower than C₆H₁₀ researchgate.net | Demonstrates a strong kinetic isotope effect, supporting the H-shift mechanism in autoxidation. researchgate.net |

| Product Oxidation State | Highly oxidized product distribution researchgate.net | Less oxidized product distribution researchgate.net | Indicates that the rate of oxidation is limited by the slower D-shift reactions. researchgate.net |

| Primary Mechanism | Peroxy radical (RO₂) autoxidation via intramolecular H-shifts. researchgate.net | Peroxy radical (RO₂) autoxidation via intramolecular D-shifts. researchgate.net | Confirms autoxidation as a key pathway for HOM formation from cyclic alkenes. uni-koeln.de |

Polymerization Mechanisms

This compound serves as a crucial tool for investigating polymerization mechanisms, particularly in ring-opening metathesis polymerization (ROMP), where precise control over polymer microstructure is desired.

Alternating Ring-Opening Metathesis Polymerization (AROMP)

While cyclohexene is generally inactive toward homopolymerization by ROMP with common ruthenium catalysts, it readily participates in alternating ring-opening metathesis polymerization (AROMP) with highly strained monomers like cyclobutene (B1205218) derivatives. acs.orgsemanticscholar.orgresearchgate.netnih.gov The use of this compound in these reactions is essential for confirming the alternating structure of the resulting copolymers. acs.orgnih.gov

The AROMP process leverages the inability of both the cyclobutene ester and the cyclohexene monomer to homopolymerize efficiently under the reaction conditions. acs.orgsemanticscholar.orgnih.gov Instead, the catalyst promotes a cross-metathesis reaction between the two different monomers, leading to a polymer with a regularly alternating (AB)n sequence. acs.orgnih.gov Isotopic labeling with this compound allows for unambiguous verification of this alternating monomer incorporation. semanticscholar.org For instance, studies have detailed the AROMP of cyclobutene esters with this compound using catalysts like Grubbs III to produce copolymers with highly controlled, alternating backbones. acs.org By modifying the monomer structure, such as using a bicyclo[4.2.0]octene derivative, it is possible to create completely linear alternating copolymers, a structure confirmed through experiments with this compound. acs.org

Characterization of Polymer Microstructure and Alternation Degree

The precise characterization of the polymer microstructure and the quantification of the degree of alternation in AROMP are heavily reliant on isotopic labeling with this compound. acs.orgnih.gov ¹H NMR spectroscopy is the primary technique used for this analysis. acs.orgacs.org When a proton-containing monomer 'A' is copolymerized with this compound ('B-d10'), the resulting ¹H NMR spectrum provides clear insights into the polymer sequence.

In an ideal, perfectly alternating copolymer, poly(A-alt-B-d10), the proton signals corresponding to A-A linkages would be completely absent. acs.orgnih.govacs.org Experimental studies have used this method to detect and quantify deviations from perfect alternation. For example, the AROMP of a cyclobutene ester with this compound was shown to produce a polymer that was predominantly alternating but contained approximately 9% A-A dyads. acs.orgnih.gov This imperfection was attributed to an intramolecular cross-metathesis side reaction, often termed "backbiting," which can also lead to the formation of cyclic copolymers. acs.orgnih.gov

In contrast, subsequent research demonstrated that using a more rigid, bicyclic monomer derived from bicyclo[4.2.0]octene for the AROMP with this compound could completely suppress this backbiting reaction. acs.org The ¹H NMR analysis of the resulting deuterated copolymer showed a complete loss of the proton resonances that would indicate A-A dyads, confirming the formation of a rigorously alternating, purely linear polymer scaffold. acs.org

Table 2: ¹H NMR Analysis for Determining Alternation Degree using this compound

| Monomer System | Observation with this compound | Interpretation | Reference |

|---|---|---|---|

| Cyclobutene ester (5a) + this compound (7a-D10) | Proton signals for AA dyads are reduced but not eliminated (~9% AA dyads remain). | Predominantly alternating structure with some defects due to backbiting. acs.orgnih.gov | acs.org, nih.gov |

| Bicyclo[4.2.0]octene ester (4) + this compound (6-d10) | Complete loss of proton signals corresponding to AA dyads. | Rigorously alternating and linear polymer structure with no backbiting. acs.org | acs.org |

Investigations of Intrachain Charge Transfer in Copolymers

The precise alternating sequence control afforded by AROMP enables the synthesis of copolymers with regularly spaced functional groups, which is highly advantageous for creating materials with specific electronic properties. acs.orgnih.gov These systems are ideal for studying intrachain charge transfer, a process fundamental to the function of many organic electronic materials. nih.govacs.org

By pairing a cyclobutene monomer bearing an electron-donor group with a cyclohexene monomer functionalized with an electron-acceptor group, AROMP can produce copolymers with a perfectly alternating donor-acceptor architecture. acs.orgnih.gov This strict alternation has been shown to significantly enhance intrachain charge transfer compared to analogous random copolymers. acs.orgnih.gov The enhanced electronic communication is often attributed to the regular spacing that facilitates favorable π-stacking of the donor and acceptor moieties along the polymer backbone. nih.gov

The synthesis and verification of these alternating structures, often confirmed using this compound as a non-functionalized stand-in during methods development, are critical. acs.orgnih.gov Spectroscopic analysis, such as UV-Vis spectroscopy, of the final functionalized polymers reveals a distinct charge-transfer absorbance band, the intensity of which is higher in the alternating copolymers compared to less ordered systems, signifying more efficient charge transfer. nih.gov

Dehydration Reactions

Isotopic labeling is a powerful method for determining the mechanistic pathways of chemical reactions, including the acid-catalyzed dehydration of alcohols.

Zeolite-Catalyzed Cyclohexanol (B46403) Dehydration

The mechanism of cyclohexanol dehydration to cyclohexene catalyzed by solid acids like zeolites has been clarified through isotopic tracer studies. osti.govresearchgate.net In these experiments, a deuterated precursor, such as 1-D-cyclohexanol, is used, and the distribution of deuterium in the resulting cyclohexene products is analyzed to deduce the reaction pathway. osti.gov

When 1-D-cyclohexanol undergoes dehydration over various zeolites (e.g., H-BEA, H-FAU, H-MFI), a mixture of deuterated cyclohexene isotopomers is formed. osti.gov The detection of not only 1-D-cyclohexene but also label-scrambled products like 3-D-cyclohexene, even at very low reaction conversions, provides strong evidence against a simple E2 elimination mechanism. osti.gov The formation of these scrambled isotopomers is indicative of a 1,2-hydride (or deuteride) shift within a carbocationic intermediate. osti.govpnnl.gov

This points to the reaction proceeding predominantly through a stepwise E1 elimination pathway. osti.govresearchgate.net In this mechanism, the alcohol is first protonated at a Brønsted acid site, followed by the loss of water to form a cyclohexyl carbenium ion. pnnl.gov This intermediate can then undergo rearrangement via hydride shifts before eliminating a proton to form the final alkene product. osti.govpnnl.gov The use of deuterium labeling has been essential to discriminate between the possible E1 and E2 pathways and to establish the role of carbenium ions as key intermediates in zeolite-catalyzed alcohol dehydration. osti.govresearchgate.net

Table 3: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 123307 |

| Cyclohexene | 8079 |

| Cyclohexanol | 7966 |

| Ozone | 24823 |

| Pentanal | 7745 |

| 1-D-Cyclohexanol | 11311094 |

| Cyclobutene | 66115 |

| Ruthenium | 23933 |

| Dialkoxynaphthalene (DAN) | Not available as a specific compound |

| Pyromellitic diimide (PDI) | 78593 |

| Carbon | 597899 |

| Hydrogen | 783 |

| Deuterium | 23936 |

| Oxygen | 977 |

Mechanistic Differences in Apolar and Aqueous Phases

The solvent environment plays a critical role in dictating the mechanistic pathway of chemical reactions. The differences in polarity, proticity, and solvating power between apolar and aqueous phases can lead to significant shifts in reaction rates and the nature of intermediate species. Studies involving deuterated compounds like this compound are instrumental in elucidating these mechanistic nuances through the observation of kinetic isotope effects (KIEs).

Research into the acid-catalyzed dehydration of cyclohexanol to form cyclohexene provides a clear example of how reaction mechanisms diverge in different solvent phases. osti.gov The use of deuterated analogs in these studies helps to probe the rate-determining steps of the reaction.

In an apolar phase , such as decalin, the dehydration of cyclohexanol on zeolite catalysts predominantly yields cyclohexene. osti.gov The mechanism in this non-polar environment is influenced by the limited ability of the solvent to stabilize charged intermediates. The reaction proceeds through the formation of a surface-bound carbenium ion-type intermediate. osti.gov The cleavage of the C-O bond and the subsequent deprotonation (C-H bond cleavage) are key steps. osti.gov Kinetic isotope effect (KIE) studies, where a mixture of cyclohexanol-d0 and cyclohexanol-d12 (B1349753) (which produces this compound) were reacted, showed KIE values varying from 1.79:1 to 2.15:1 on different zeolites. osti.gov These values suggest that C-H (or C-D) bond cleavage is involved in the rate-determining step of the reaction in the apolar phase. osti.gov

Conversely, in an aqueous phase , the reaction mechanism for cyclohexanol dehydration is different. The highly polar and protic nature of water is effective at stabilizing charged intermediates and transition states. osti.govlibretexts.orgwikipedia.org This stabilization favors an E1-type mechanism for the dehydration reaction on all tested zeolite catalysts. osti.gov In the aqueous phase, the pore of the zeolite catalyst is fully occupied by water and alcohol molecules, which facilitates the formation of charged species. osti.gov While specific KIE data for this compound formation in the aqueous phase from the same study is not provided for direct comparison, the general principle is that polar solvents can significantly alter reaction energetics. libretexts.orgwikipedia.org For instance, polar solvents are known to accelerate reaction rates when a charge is developed in the activated complex from more neutral reactants, which is characteristic of an E1 mechanism. wikipedia.org

The turnover rates for cyclohexanol dehydration also show a stark difference between the two phases. On large-pore zeolites like H-BEA and H-FAU, the reaction is two to three orders of magnitude faster in the apolar solvent decalin compared to the aqueous phase. osti.gov This highlights the profound impact of the solvent environment on the catalytic activity and, by extension, the underlying reaction mechanism.

The table below summarizes the key mechanistic distinctions observed in the formation of cyclohexene in apolar versus aqueous environments, based on studies of cyclohexanol dehydration.

| Feature | Apolar Phase (Decalin) | Aqueous Phase |

| Dominant Mechanism | Involves surface-bound intermediates; C-H(D) bond cleavage is rate-influencing. osti.gov | Predominantly E1-type mechanism. osti.gov |

| Intermediate Stabilization | Limited stabilization of charged intermediates. osti.gov | Effective stabilization of charged intermediates and transition states by water molecules. osti.govlibretexts.orgwikipedia.org |

| Kinetic Isotope Effect (KIE) | KIE values of 1.79 to 2.15 observed for cyclohexene-d0 vs this compound formation. osti.gov | Expected to differ due to the change in the rate-determining step in an E1 mechanism. |

| Reaction Rate | Significantly higher turnover rates on large-pore zeolites. osti.gov | Lower turnover rates on the same catalysts compared to the apolar phase. osti.gov |

Computational and Theoretical Studies of Cyclohexene D10

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational method to investigate the electronic structure and reactivity of molecules like Cyclohexene-d10. It allows for the accurate prediction of various chemical properties by approximating the complex many-electron problem into a more manageable one based on the electron density.

A fundamental application of DFT is the geometry optimization of all species involved in a chemical reaction, including reactants, intermediates, and products. rsc.orgarxiv.orgualberta.ca For reactions involving this compound, DFT calculations, often using functionals like B3LYP, are employed to find the lowest energy structures (conformations) of these species in the gas phase or in solution. rsc.orgarxiv.org For instance, in the study of olefin oxidation by manganese(IV)-oxo complexes, gas-phase geometry optimizations were performed on all reactants, intermediates, and products using the B3LYP functional with dispersion corrections. rsc.org Similarly, in the ozonolysis of cyclohexene (B86901), quantum chemical calculations were used to investigate the structures of peroxy radical intermediates. acs.org The accurate determination of these geometries is a critical first step for subsequent calculations of reaction energies and barriers. arxiv.orgualberta.cascielo.org.mx

Once the geometries are optimized, DFT can be used to calculate the reaction energy barriers and thermodynamic properties of a reaction. researchgate.netresearchgate.net This information is vital for understanding the kinetics and feasibility of a chemical process. For example, in the oxidation of cyclohexene by an iron(IV)-oxo complex, DFT calculations revealed that the energy barriers for C=C epoxidation and C-H bond activation are very similar. researchgate.net This similarity suggests that minor changes in the reaction environment can shift the preference from one pathway to another. researchgate.net Thermodynamic properties such as reaction energies help determine whether a reaction is exothermic, endothermic, or thermoneutral, providing insight into the relative stability of products compared to reactants. acs.org

For reactions involving transition metal complexes, the spin state of the metal center can significantly influence reactivity. researchgate.netmpg.de DFT calculations are instrumental in predicting the relative energies of different spin states (e.g., triplet and quintet states for iron(IV)-oxo complexes) and how these states affect the reaction pathways. rsc.org For instance, studies on nonheme Fe(IV)O complexes have shown that the spin state can be temperature-dependent, and what is determined at a low temperature may not be applicable at higher temperatures. researchgate.net The calculations can reveal whether a reaction proceeds on a single spin surface or involves a "two-state reactivity" scenario where the system can switch between spin states. rsc.org This has been observed in the oxidation of cyclohexene where the reaction can proceed through different spin states, influencing the product distribution. rsc.org

In the context of oxidation reactions catalyzed by manganese complexes, the strength of the manganese-oxo (Mn=O) bond is a key determinant of reactivity. rsc.org DFT calculations can be used to model the Mn=O bond dissociation free energy (BDFE). rsc.orgresearchgate.net A lower BDFE generally correlates with higher reactivity in oxygen atom transfer (OAT) reactions. rsc.org By calculating the BDFEs for a series of Mn(IV)-oxo complexes, researchers can establish trends in their thermodynamic properties and rationalize their observed reactivity towards substrates like this compound. rsc.org These computational models help to understand how the ligand environment around the manganese center modulates the Mn=O bond strength and, consequently, the chemoselectivity of the oxidation reaction (i.e., epoxidation vs. allylic oxidation). rsc.org

Transition State Theory (TST) Applications

Transition State Theory (TST) provides a framework for calculating the rate coefficients of chemical reactions. When combined with computational methods like DFT, it becomes a powerful tool for predicting reaction kinetics.

Conformational Analysis and Potential Energy Surfaces

Computational studies have provided significant insights into the conformational landscape of this compound (C₆D₁₀), a deuterated isotopologue of cyclohexene. The molecule predominantly adopts a half-chair conformation, which represents the global minimum on its potential energy surface (PES). The PES, which maps the potential energy of the molecule as a function of its atomic coordinates, is crucial for understanding the molecule's structure, stability, and dynamics.

A detailed two-dimensional vibrational potential energy surface for this compound has been determined through the analysis of its far-infrared spectra. This surface defines the conformational energy in terms of two key low-frequency skeletal vibrations: the ring-bending (or folding) and the ring-twisting modes. An empirically derived equation for this surface is given as:

V(cm⁻¹) = (3.25 x 10⁴)χ⁴ - (1.19 x 10⁴)χ² + (2.18 x 10⁴)τ⁴ - (2.02 x 10⁴)τ² + (1.53 x 10⁵)χ²τ²

Here, χ represents the ring-bending coordinate (in angstroms) and τ represents the ring-twisting coordinate (in radians). This model demonstrates that the energy minimum corresponds to a twisted, half-chair conformation. The surface also reveals the energy barriers to other, less stable conformations. For instance, the planar conformation is calculated to be significantly higher in energy, by approximately 13.4 kcal/mol (4700 cm⁻¹), while the bent form, which acts as a saddle point, is about 10.3 kcal/mol (3600 cm⁻¹) above the minimum.

The process by which one half-chair conformation of cyclohexene converts to its mirror image is known as ring inversion. Theoretical calculations show this is not a simple one-step process but rather a three-stage event. sigmaaldrich.com

Stage 1: The initial half-chair conformation transitions to a higher-energy twist-boat conformation. This step requires overcoming the primary activation energy barrier.

Stage 2: The molecule undergoes a nearly barrierless transformation between various twist-boat and boat conformations. The potential energy surface in this region is exceptionally flat, with the true boat conformation being a central point on a plateau rather than a distinct transition state. sigmaaldrich.com The energy difference between the twist-boat and the boat form is calculated to be less than 0.01 kcal/mol. nih.gov

Stage 3: The twist-boat conformation then relaxes back down to the inverted half-chair conformation, releasing energy.

For the parent cyclohexene molecule, quantum chemical calculations (using MP2 and DFT methods) have placed the energy barrier for this ring interconversion in the range of 5.2 to 6.6 kcal/mol. sigmaaldrich.comnih.gov The specific barrier for this compound is derived from the same two-dimensional potential energy surface determined from its vibrational spectra, indicating a similar inversion landscape to its non-deuterated counterpart.

| Compound | Method | Calculated Inversion Barrier (kcal/mol) | Reference |

|---|---|---|---|

| Cyclohexene | Quantum Chemical Methods (DFT/MP2) | 5.2 - 6.6 | nih.gov |

| Cyclohexene | MP2 | ~5.5 (23 kJ/mol) | sigmaaldrich.com |

| This compound | The barrier is determined from a detailed two-dimensional potential energy surface derived from far-infrared spectroscopic data. |

Stereoelectronic effects, which describe the influence of orbital alignment on molecular properties, are critical to understanding the structure and reactivity of this compound. These effects primarily manifest as hyperconjugative interactions, where filled orbitals donate electron density into adjacent empty (antibonding) orbitals.

In the cyclohexene ring, key interactions include the donation of electron density from a σ bonding orbital to an adjacent π* antibonding orbital (σ → π) and from a filled p-orbital or σ orbital to an adjacent σ antibonding orbital (n → σ* or σ → σ*). For example, interactions between the C-D bonds and the C=C double bond's π system influence conformational stability and bond characteristics.

The replacement of hydrogen with deuterium (B1214612) in this compound subtly modulates these effects. The C-D bond has a slightly lower zero-point energy and a marginally shorter bond length compared to the C-H bond. These differences alter the energetics and overlap of the orbitals involved in hyperconjugation. While the fundamental mechanisms of stereoelectronic interactions remain the same, their magnitude can be affected, leading to observable differences in reactivity. This is exemplified by the kinetic isotope effect (KIE), where the difference in C-D versus C-H bond strength leads to slower reaction rates when a C-D bond is broken in the rate-determining step. For instance, in certain oxidation reactions, this compound exhibits a significant KIE, demonstrating that the altered stereoelectronic properties of the C-D bonds directly impact the molecule's chemical reactivity.

Applications of Cyclohexene D10 in Advanced Chemical Research

Mechanistic Probes in Catalysis and Enzyme Studies

The KIE inherent to Cyclohexene-d10 makes it an invaluable probe for elucidating the intricate steps of catalytic and enzymatic reactions. By comparing its reactivity with that of its non-deuterated counterpart, cyclohexene (B86901), chemists can identify rate-determining steps and differentiate between competing reaction pathways.

The oxidation of cyclohexene can proceed through two primary pathways: attack at the C=C double bond (epoxidation) or abstraction of a hydrogen atom from an allylic position (allylic oxidation). This compound is instrumental in studying the factors that control this chemoselectivity, particularly in reactions involving high-valent metal-oxo complexes which often model the active sites of metalloenzymes. nih.govresearchgate.net

The stronger C-D bonds in this compound increase the activation energy required for allylic C-D bond cleavage. researchgate.net Consequently, in competitive scenarios, reactions that might otherwise favor allylic oxidation for standard cyclohexene are often diverted towards the epoxidation pathway for this compound.

Research involving nonheme manganese(IV)-oxo complexes has demonstrated this principle clearly. nih.govrsc.org

In the oxidation of standard cyclohexene, these manganese complexes often favor C-H bond activation. nih.gov

However, when this compound is used as the substrate, the reaction shifts to favor C=C double bond epoxidation, yielding cyclohexene oxide-d10 as the primary product. nih.govrsc.orgresearchgate.net

In some studies with iron(IV)-oxo porphyrin models, the oxidation of cyclohexene yields allylic hydroxylation products, but the reaction with this compound produces predominantly epoxides, with a measured KIE (kH/kD) ranging from approximately 3 to 5.

Another study involving an electron-deficient heme compound II model reported a very high KIE of 41 in the oxidation of cyclohexene, indicating that C-H bond scission is the rate-determining step and that the reaction overwhelmingly produces the allylic oxidation product, 2-cyclohexen-1-ol (B1581600). researchgate.netresearchgate.net

These findings, summarized in the table below, highlight how this compound helps to quantify the electronic and steric influences that dictate a catalyst's behavior.

| Catalyst System | Substrate | Dominant Reaction Pathway | Major Product(s) | Key Finding |

| Nonheme Mn(IV)-Oxo Complexes | Cyclohexene | Allylic C-H Activation | 2-Cyclohexen-1-ol, 2-Cyclohexen-1-one | Prefers allylic oxidation. nih.gov |

| This compound | C=C Epoxidation | Cyclohexene oxide-d10 | KIE suppresses allylic pathway, favoring epoxidation. nih.govrsc.org | |

| Fe(IV)O Porphyrin π-cation Radicals | Cyclohexene | Allylic Hydroxylation | 2-Cyclohexen-1-ol | Favors allylic pathway at low temperatures. |

| This compound | C=C Epoxidation | Cyclohexene oxide-d10 | KIE (kH/kD ≈ 3–5) suppresses hydrogen-atom transfer (HAT). |

While direct studies on this compound with purified enzymes are specific to certain research areas, its utility is powerfully demonstrated in studies of bio-inspired catalysts that mimic enzyme function. These model systems provide critical insights into how biological catalysts operate. researchgate.net The principles of KIE are fundamental to enzyme kinetics, helping to elucidate reaction mechanisms, the nature of transition states, and the effects of inhibitors. fiveable.me

By using this compound, researchers can probe whether a C-H bond-breaking step is rate-limiting in an enzyme-mimicking catalytic cycle. researchgate.netresearchgate.net For instance, in bio-inspired nonheme iron catalyst systems, cyclohexene serves as a versatile substrate probe. researchgate.net The significant difference in the product distribution between cyclohexene (favoring allylic oxidation) and this compound (favoring epoxidation) can establish the identity of the active oxidant and the mechanism of oxygen atom transfer, mirroring processes in enzymes like Rieske dioxygenases. researchgate.netresearchgate.net Such studies are crucial for understanding metabolic pathways and for the rational design of drugs and novel catalysts. fiveable.menih.gov

Analytical Standards in Complex Matrices

The predictable chemical behavior and distinct mass signature of this compound make it an excellent candidate for use as an analytical standard, particularly in mass spectrometry-based techniques.

In quantitative GC-MS analysis, an internal standard is a known amount of a compound added to a sample to correct for variations in sample preparation and instrument response. An ideal internal standard is chemically similar to the analyte but can be distinguished by the detector.

Deuterated compounds like this compound are ideal for this purpose. oup.com

Similar Chemical Properties: this compound has nearly identical properties to cyclohexene, such as boiling point, polarity, and chromatographic retention time. This ensures it behaves similarly to the analyte during extraction, derivatization, and injection, effectively correcting for any losses or variations. guidechem.comsigmaaldrich.com

Distinct Mass: Its molecular weight is significantly different from that of cyclohexene (92.21 g/mol vs. 82.14 g/mol ). sigmaaldrich.com This 10-Dalton mass difference allows a mass spectrometer to easily differentiate the internal standard from the analyte, preventing signal overlap while ensuring co-elution.

Stable Response: The response of deuterated internal standards, such as acenaphthene-d10, has been shown to be very steady during analytical runs, providing a reliable reference for quantification. researchgate.net This stability is critical for achieving high precision and accuracy in methods for analyzing complex mixtures. researchgate.netresearchgate.net

While specific applications may use other deuterated standards like anthracene-d10 (B48595) for PAH analysis or chlorpyrifos-d10 for pesticide analysis, this compound is perfectly suited to be an internal standard for the analysis of cyclohexene, its derivatives, or other C6 cyclic compounds in various matrices. reddit.comthermofisher.com

This compound plays a vital role in environmental science, particularly in studies of atmospheric chemistry. Cyclohexene is often used as a surrogate for more complex biogenic volatile organic compounds (BVOCs), such as monoterpenes, which are significant precursors to secondary organic aerosol (SOA) formation in the atmosphere. acs.org

Ozonolysis is a primary atmospheric degradation pathway for these unsaturated compounds. By conducting ozonolysis experiments with this compound and comparing the results to those with standard cyclohexene, researchers can elucidate the reaction mechanisms that lead to aerosol formation.

Mechanistic Insight: In the ozonolysis of cyclohexene, certain highly oxidized products are formed via intramolecular hydrogen-shift reactions. acs.org When this compound is used, these hydrogen-shift reactions are slowed dramatically due to the KIE. acs.org

Product Distribution: This slowing effect leads to a different and less oxidized product distribution, confirming the proposed reaction pathways. For example, the ozonolysis of this compound was found to reduce the formation of OH radicals by approximately 50% compared to its non-deuterated counterpart.

Scavenger Studies: In chamber experiments, this compound is used in conjunction with deuterated OH radical scavengers like cyclohexane-d12 (B167423) to differentiate the products formed from the reaction with ozone versus those formed from reactions with OH radicals. researchgate.netca.gov

These studies provide fundamental data for atmospheric models, helping scientists to better predict air quality and climate effects.

Building Blocks for Deuterated Pharmaceutical Research

There is significant interest in the strategic incorporation of deuterium (B1214612) into drug molecules to improve their pharmacological properties. researchgate.netnih.govosti.gov Replacing hydrogen with deuterium at a site of metabolic attack can slow down the drug's breakdown by metabolic enzymes (a manifestation of the KIE), potentially leading to improved efficacy, a longer half-life, and a better safety profile. researchgate.netnih.govmedchemexpress.com This concept was validated with the FDA approval of Deutetrabenazine, the first deuterated drug. nih.govosti.gov

This compound and other stereoselectively deuterated cyclohexene isotopologues serve as valuable building blocks in this field. nih.govosti.gov

Controlled Isotopic Labeling: Methods have been developed for the precise, stereoselective synthesis of cyclohexene isotopologues from starting materials like benzene (B151609). nih.govosti.gov This allows chemists to place deuterium atoms at specific, targeted positions on the cyclohexene ring.

Precursors for Active Molecules: Functionalized cyclohexene rings are common structural motifs in many pharmaceutical compounds. By starting with a specifically deuterated cyclohexene building block, medicinal chemists can synthesize complex deuterated drug candidates. nih.govpatsnap.com

Mechanistic Pharmacokinetic Studies: Using deuterated building blocks allows for the creation of new chemical entities whose metabolic pathways and distribution can be studied in detail, providing crucial information for drug development. nih.govmedchemexpress.com

The ability to systematically prepare these deuterated building blocks is critical for advancing the field of deuterated pharmaceuticals and unlocking the potential for improved medicines. researchgate.netnih.gov

Impact on Drug Metabolism and Pharmacokinetics